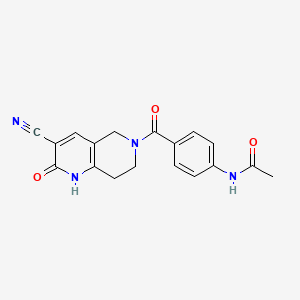

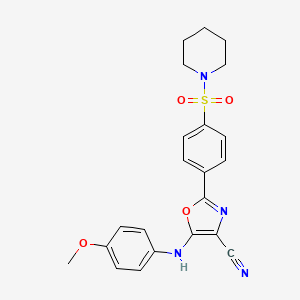

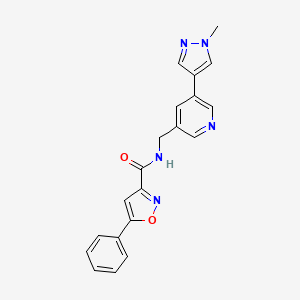

N-(4-(3-cyano-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carbonyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-(3-cyano-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carbonyl)phenyl)acetamide” is a chemical compound that belongs to the class of N-cyanoacetamides . These compounds are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

A study by Shaw et al. (1988) demonstrates the synthesis of new ring systems like 13H-4,6,7,13a,13c-pentaazabenzo[hi]chrysene through reactions involving similar compounds. This highlights the compound's utility in creating fused s-triazino heterocycles, which are important in the development of pharmaceuticals and advanced materials (Shaw et al., 1988).

Acetylcholinesterase Inhibitory Activity

Almansour et al. (2015) explored the synthesis of hexahydro-1,6-naphthyridines, exhibiting significant acetylcholinesterase inhibitory activity. This suggests potential applications in treating diseases characterized by acetylcholine deficiency, such as Alzheimer's disease (Almansour et al., 2015).

Molecular Structure and Interaction Analysis

Gouda et al. (2022) conducted a study on the structure and interaction analysis of a similar compound, demonstrating its potential for investigating hydrogen, stacking, and halogen bonding. This is crucial for understanding molecular interactions in drug design (Gouda et al., 2022).

Catalysis and Reduction Processes

Facchetti et al. (2016) researched the preparation of catalysts for ketone reduction using related compounds, showcasing their role in facilitating chemical reactions, particularly in synthesizing environmentally friendly and economically viable pharmaceuticals (Facchetti et al., 2016).

Environmental Applications

The study on fluorescent probes by Houdier et al. (2000) illustrates the application of similar compounds in detecting carbonyl compounds in environmental water samples, indicating their importance in environmental monitoring and pollution control (Houdier et al., 2000).

Mécanisme D'action

Target of Action

The primary targets of the compound are yet to be identified. The compound belongs to the class of cyanoacetamides, which are known to be precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

It is known that the active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions . For example, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives .

Biochemical Pathways

The compound is likely to interact with various biochemical pathways due to its potential to form a variety of heterocyclic compounds .

Result of Action

It is known that many derivatives of cyanoacetamide have diverse biological activities, which have drawn the attention of biochemists in the last decade .

Propriétés

IUPAC Name |

N-[4-(3-cyano-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carbonyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c1-11(23)20-15-4-2-12(3-5-15)18(25)22-7-6-16-14(10-22)8-13(9-19)17(24)21-16/h2-5,8H,6-7,10H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHILROJKJPEZRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

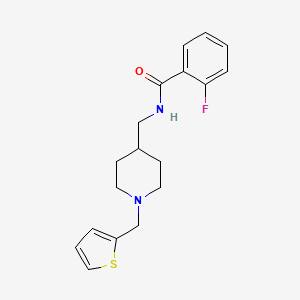

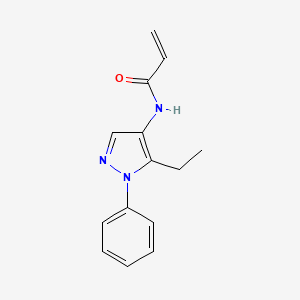

![4-benzoyl-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2994732.png)

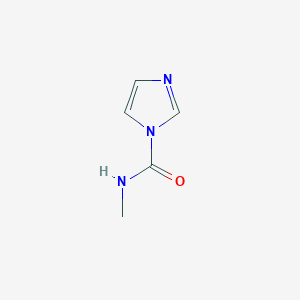

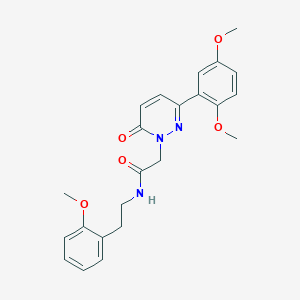

![(Z)-methyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2994733.png)

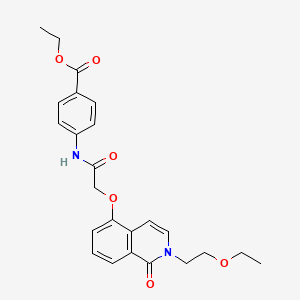

![6-(4-Fluorophenyl)-2-({1-[2-(pyridin-4-ylsulfanyl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2994742.png)

![2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2994749.png)